4-Morpholineethanesulfonic acid, sodium salt

Catalog No.
S656586
CAS No.
71119-23-8
M.F
C6H12NNaO4S
M. Wt
217.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Morpholineethanesulfonic acid, sodium salt

CAS Number

71119-23-8

Product Name

4-Morpholineethanesulfonic acid, sodium salt

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate

Molecular Formula

C6H12NNaO4S

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1

InChI Key

IRHWMYKYLWNHTL-UHFFFAOYSA-M

SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]

Synonyms

SODIUM 2-MORPHOLINOETHANESULFONATE;sodium 4-morpholin-1-ylethylsulphonate;4-morpholineethanesulfonic acid sodium salt;2-MORPHOLINOETHANESULFONIC ACID SODIUM SALT;2-(N-MORPHOLINO)ETHANESULFONIC ACID, NA;2-(N-MORPHOLINO)ETHANESULFONIC ACID SODIUM SALT;

Canonical SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]

4-Morpholineethanesulfonic acid, sodium salt (MES sodium salt) is a white, crystalline compound commonly referred to as MES. It is a synthetic zwitterionic buffer widely used in biological research []. MES functions by maintaining a stable pH environment in aqueous solutions, critical for many biological processes and experiments.


Molecular Structure Analysis

MES sodium salt has a unique molecular structure containing several key features (Figure 1):

  • Sulfonate group (SO3⁻): This group is highly electronegative and responsible for the acidic character of MES. It can donate a proton (H⁺) in solution.
  • Morpholine ring: This five-membered heterocyclic ring containing a nitrogen atom contributes to the buffering capacity of MES. The nitrogen atom can accept a proton.
  • Ethane sulfonyl chain: This chain connects the sulfonate group to the morpholine ring and provides flexibility to the molecule.
  • Sodium cation (Na⁺): This positively charged ion balances the negative charge of the sulfonate group, making MES a salt.

The combination of these features allows MES to act as a buffer, accepting or releasing protons depending on the surrounding pH. At acidic pH, the morpholine ring accepts a proton, and at basic pH, the sulfonate group donates a proton [].


Chemical Reactions Analysis

Synthesis

MES is typically synthesized through the reaction of chloroethanesulfonyl chloride with morpholine, followed by neutralization with sodium hydroxide (NaOH) [].

ClCH2CH2SO2Cl + Morpholine -> Morpholinoethanesulfonic Acid (MES)MES + NaOH -> MES sodium salt + H2O

Buffering action

MES functions as a buffer through a reversible protonation-deprotonation reaction:

MES⁻ (deprotonated form) + H⁺ ↔ MES (protonated form)

At acidic pH, MES acts as a base by accepting protons, minimizing pH decrease. Conversely, at basic pH, MES acts as an acid by donating protons, preventing a significant pH increase.

Decomposition

MES is relatively stable under physiological conditions but can decompose at high temperatures, potentially releasing sulfur oxides (SOx) [].

Physical and Chemical Properties

  • Molecular Formula: C₆H₁₂NNaO₄S
  • Molecular Weight: 217.22 g/mol []
  • Appearance: White crystalline powder []
  • Melting Point: >300 °C (decomposition) []
  • Solubility: Highly soluble in water (1 M) []
  • pKa: ~6.1 at 25 °C [] (pKa is the pH at which the concentration of the protonated and deprotonated forms are equal. This value indicates the effective buffering range of MES)

MES primarily functions as a buffer in biological research. It maintains a stable pH environment within a specific range, crucial for optimal activity of enzymes, proteins, and other biomolecules. By mitigating drastic pH fluctuations, MES ensures the proper functioning of biological processes in vitro experiments and cell culture applications [].

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves and safety glasses when handling MES [].
  • Potential respiratory irritant: Use MES in a well-ventilated area to avoid inhalation [].

Related CAS

4432-31-9 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 48 of 49 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

71119-23-8

Wikipedia

Sodium 2-(N-morpholino)ethanesulfonate

General Manufacturing Information

4-Morpholineethanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-09-13
1. Vuorinen PS, Jussila M, Sirén H, Palonen S, Riekkola ML. Integration of a contactless conductivity detector into a commercial capillary cassette. Detection of inorganic cations and catecholamines. J Chromatogr A. 2003 Mar 21;990(1-2):45-52. doi: 10.1016/s0021-9673(03)00047-5. PMID: 12685582.

2. Long D, Yang D. Buffer interference with protein dynamics: a case study on human liver fatty acid binding protein. Biophys J. 2009 Feb 18;96(4):1482-8. doi: 10.1016/j.bpj.2008.10.049. PMID: 19217864; PMCID: PMC2717250.

3. Nakajo K, Takahashi N, Beighton D. Resistance to acidic environments of caries-associated bacteria: Bifidobacterium dentium and Bifidobacterium longum. Caries Res. 2010;44(5):431-7. doi: 10.1159/000318582. Epub 2010 Sep 2. PMID: 20814202.

4. Fuguet E, Reta M, Gibert C, Rosés M, Bosch E, Ràfols C. Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis. 2008 Jul;29(13):2841-51. doi: 10.1002/elps.200700869. PMID: 18546174.

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